molecular formula C14H21NO4S B2695896 Tert-butyl (3-(phenylsulfonyl)propyl)carbamate CAS No. 1648810-81-4

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate

Cat. No.: B2695896
CAS No.: 1648810-81-4
M. Wt: 299.39
InChI Key: KWYHCWFHFAUPLU-UHFFFAOYSA-N
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Description

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate is an organic compound with the molecular formula C14H21NO4S It is a derivative of carbamate, featuring a tert-butyl group, a phenylsulfonyl group, and a propyl chain

Scientific Research Applications

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(phenylsulfonyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(phenylsulfonyl)propyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group yields sulfone derivatives, while reduction of the carbamate group produces amines.

Mechanism of Action

The mechanism of action of tert-butyl (3-(phenylsulfonyl)propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylsulfonyl group may also participate in non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate derivative without the phenylsulfonyl group.

    Phenylsulfonylpropylamine: Lacks the carbamate group but contains the phenylsulfonyl and propyl moieties.

    N-Boc-protected anilines: Similar in having a tert-butyl carbamate group but differ in the aromatic substitution pattern.

Uniqueness

Tert-butyl (3-(phenylsulfonyl)propyl)carbamate is unique due to the combination of the tert-butyl carbamate and phenylsulfonyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler carbamate or sulfonyl compounds.

Properties

IUPAC Name

tert-butyl N-[3-(benzenesulfonyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-14(2,3)19-13(16)15-10-7-11-20(17,18)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYHCWFHFAUPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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